molecular formula C11H15NO2 B13041821 (S)-3-Amino-3-(3,4-dimethylphenyl)propanoicacidhcl

(S)-3-Amino-3-(3,4-dimethylphenyl)propanoicacidhcl

Cat. No.: B13041821
M. Wt: 193.24 g/mol
InChI Key: OMZFHHOURLYJMF-JTQLQIEISA-N
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Description

(S)-3-Amino-3-(3,4-dimethylphenyl)propanoic acid hydrochloride is a chiral amino acid derivative It is characterized by the presence of an amino group, a carboxylic acid group, and a 3,4-dimethylphenyl group attached to the central carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-3-(3,4-dimethylphenyl)propanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethylbenzaldehyde and an appropriate amino acid derivative.

    Condensation Reaction: The starting materials undergo a condensation reaction to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the desired amino acid derivative.

    Hydrochloride Formation: The final step involves the conversion of the free amino acid to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of (S)-3-Amino-3-(3,4-dimethylphenyl)propanoic acid hydrochloride may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-3-(3,4-dimethylphenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents such as nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of nitro, bromo, or sulfonyl derivatives.

Scientific Research Applications

(S)-3-Amino-3-(3,4-dimethylphenyl)propanoic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving amino acid metabolism and enzyme interactions.

    Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (S)-3-Amino-3-(3,4-dimethylphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the aromatic ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-Amino-3-phenylpropanoic acid hydrochloride: Lacks the dimethyl substitution on the aromatic ring.

    (S)-3-Amino-3-(4-methylphenyl)propanoic acid hydrochloride: Contains a single methyl group on the aromatic ring.

    (S)-3-Amino-3-(3,5-dimethylphenyl)propanoic acid hydrochloride: Contains methyl groups at different positions on the aromatic ring.

Uniqueness

(S)-3-Amino-3-(3,4-dimethylphenyl)propanoic acid hydrochloride is unique due to the specific positioning of the dimethyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity. The presence of these groups can enhance hydrophobic interactions and potentially improve the compound’s binding affinity to molecular targets.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

(3S)-3-amino-3-(3,4-dimethylphenyl)propanoic acid

InChI

InChI=1S/C11H15NO2/c1-7-3-4-9(5-8(7)2)10(12)6-11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14)/t10-/m0/s1

InChI Key

OMZFHHOURLYJMF-JTQLQIEISA-N

Isomeric SMILES

CC1=C(C=C(C=C1)[C@H](CC(=O)O)N)C

Canonical SMILES

CC1=C(C=C(C=C1)C(CC(=O)O)N)C

Origin of Product

United States

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